molecular formula C27H44O3 B196734 Calcitriol D6 CAS No. 78782-99-7

Calcitriol D6

Cat. No.: B196734
CAS No.: 78782-99-7
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-HLEVXKMQSA-N
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Description

Calcitriol D6 is a deuterated form of calcitriol, the active metabolite of vitamin D3. It is often used as an internal standard in mass spectrometry for the quantification of calcitriol due to its similar chemical properties but distinct mass. Calcitriol itself is crucial for calcium homeostasis and bone health, acting as a hormone that regulates the absorption of calcium and phosphate in the intestines, reabsorption in the kidneys, and mobilization from bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitriol D6 is synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves photochemical conversion to vitamin D3, followed by hydroxylation in the liver to form 25-hydroxyvitamin D3. This intermediate undergoes further hydroxylation in the kidneys to produce calcitriol. For the deuterated form, specific deuterium atoms are introduced during the synthesis to replace hydrogen atoms, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above, with additional purification processes to ensure the high purity required for analytical standards. Techniques such as liquid chromatography and mass spectrometry are employed to verify the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: Calcitriol D6 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution reactions. These reactions are essential for its synthesis and functional modifications.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Analytical Standard in Mass Spectrometry

  • Quantification of Calcitriol : Calcitriol D6 is predominantly utilized as an internal standard in LC-MS and GC-MS methods for the accurate quantification of calcitriol in serum and other biological fluids. Its isotopic labeling allows for precise measurements by compensating for matrix effects and variability in sample preparation .

2. Investigation of Vitamin D Metabolism

  • Metabolic Studies : Research employing this compound has elucidated the metabolic pathways of vitamin D, including its synthesis and degradation processes. Studies have demonstrated how calcitriol influences calcium homeostasis and its role in various physiological functions .

3. Clinical Applications

  • Hypoparathyroidism Treatment : Calcitriol is essential in managing conditions like hypoparathyroidism, where it helps regulate calcium levels. The use of this compound in clinical studies has provided insights into dosing regimens and therapeutic outcomes .
  • Osteoporosis Management : Clinical trials have shown that calcitriol can improve bone density and reduce fracture risk in osteoporotic patients. This compound aids in monitoring treatment efficacy through precise serum level assessments .

4. Anti-Inflammatory Research

  • Modulation of Immune Response : Recent studies have highlighted the anti-inflammatory properties of calcitriol and its analogs, including this compound. Research indicates that calcitriol can modulate T cell immunity by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses . This has implications for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Data Tables

Application AreaDescriptionKey Findings
Analytical ChemistryUsed as an internal standard for quantifying calcitriolEnhances accuracy in LC-MS/GC-MS methods
Metabolic StudiesInvestigates vitamin D metabolismClarifies synthesis pathways and physiological roles
Clinical ApplicationsTreatment of hypoparathyroidism and osteoporosisEffective in regulating calcium levels; improves bone health
Anti-Inflammatory EffectsModulates immune responseReduces pro-inflammatory cytokines; potential therapeutic uses

Case Studies

Case Study 1: Quantification Method Development
A study developed a UPLC–MS/MS method utilizing this compound as an internal standard to assess endogenous calcitriol levels in human plasma. The method demonstrated high sensitivity and specificity, allowing for accurate bioequivalence assessments of calcitriol formulations .

Case Study 2: Immune Modulation
In a clinical trial examining the effects of calcitriol on T cell immunity, researchers found that treatment with calcitriol significantly reduced the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokine levels specifically in female subjects. This highlights the potential for sex-specific therapeutic strategies using calcitriol derivatives like this compound .

Mechanism of Action

Calcitriol D6 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with vitamin D-responsive elements in the promoter regions of target genes. This interaction modulates the transcription of genes responsible for calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones .

Comparison with Similar Compounds

Uniqueness: Calcitriol D6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stability and distinct mass allow for precise quantification of calcitriol in various samples, making it invaluable in research and industrial applications.

Biological Activity

Calcitriol D6, the deuterated form of calcitriol (1,25-dihydroxyvitamin D3), is a biologically active metabolite of vitamin D known for its significant roles in calcium homeostasis, bone metabolism, and potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Calcitriol is synthesized in the body through a two-step hydroxylation process starting from 7-dehydrocholesterol, which is converted to cholecalciferol (vitamin D3) upon UVB exposure. This precursor is then hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcidiol), followed by conversion to calcitriol primarily in the kidneys through the action of the enzyme CYP27B1. Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium absorption, immune response modulation, and cell proliferation.

Biological Activities

Calcium Homeostasis:
Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and promotes renal tubular reabsorption of calcium. Its calcemic actions are crucial for maintaining serum calcium levels within a physiological range.

Antitumor Activity:
Research indicates that calcitriol possesses antitumor properties. It has been shown to inhibit cell proliferation in various cancer types, including breast, prostate, and colon cancers. A study demonstrated that calcitriol combined with curcumin significantly reduced tumor volume in a breast cancer mouse model compared to controls .

Immune Modulation:
Calcitriol plays a vital role in modulating immune responses. It has been shown to suppress pro-inflammatory cytokines and promote tolerogenic responses in T cells . This immunomodulatory effect could be beneficial in autoimmune diseases and inflammatory conditions.

Table 1: Summary of Key Research Findings on this compound

StudyFocusMain Findings
Antitumor effectsCalcitriol combined with curcumin reduced tumor growth in breast cancer models.
Synthesis and applicationsDiscussed therapeutic uses in osteoporosis and chronic kidney disease management.
Cancer metabolismCalcitriol reduces COX-2 expression and inhibits inflammatory pathways in prostate cancer cells.
Immune responseModulates T cell immunity by suppressing inflammation and promoting tolerance.

Case Study: Antitumor Effects

In an experimental study involving MBCDF-T breast cancer cells, calcitriol treatment resulted in a significant arrest of cell cycle progression at the G1 phase (75.8% vs. 57.4% for control), indicating its potential as an effective anticancer agent . The combination therapy with curcumin further enhanced this effect, demonstrating synergistic activity against tumor growth.

Clinical Implications

This compound's unique properties may enhance its therapeutic efficacy compared to non-deuterated forms due to altered pharmacokinetics and pharmacodynamics. The deuteration may provide stability against metabolic degradation, potentially leading to prolonged biological activity.

Applications in Therapy:

  • Cancer Treatment: Ongoing research aims to explore calcitriol's role as an adjunct therapy in oncology.
  • Bone Disorders: Its use in managing conditions like osteoporosis and renal osteodystrophy is well-established.
  • Autoimmune Diseases: Given its immunomodulatory effects, calcitriol may offer therapeutic benefits for autoimmune conditions.

Q & A

Basic Research Questions

Q. How is Calcitriol D6 structurally distinguished from non-deuterated calcitriol, and what analytical methods validate its isotopic purity?

this compound is a deuterated analog of calcitriol (1α,25-dihydroxyvitamin D3), with six deuterium atoms replacing hydrogen at specific positions. Structural validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic substitution and purity. For quantification, liquid chromatography-tandem MS (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal, and inhalation routes) and a suspected reproductive toxin. Researchers must:

  • Use personal protective equipment (PPE: gloves, lab coats, safety goggles).
  • Work in fume hoods to avoid aerosol inhalation.
  • Store the compound in sealed containers at recommended temperatures (-20°C). Emergency procedures include immediate decontamination and medical consultation for exposure .

Q. Why is this compound used as an internal standard in quantitative assays, and how is this methodology optimized?

Deuterated analogs like this compound minimize matrix effects in LC-MS/MS by matching the physicochemical properties of the analyte (non-deuterated calcitriol) while providing distinct mass-to-charge ratios. Method optimization involves:

  • Testing extraction recovery rates in biological matrices (e.g., plasma).
  • Validating linearity, precision, and accuracy across expected concentration ranges.
  • Cross-validating with non-deuterated standards to ensure no isotopic interference .

Advanced Research Questions

Q. How do deuterium isotope effects influence the biological activity of this compound compared to its non-deuterated form in in vitro assays?

Deuterium substitution can alter metabolic stability and binding kinetics due to stronger C-D bonds. For example:

  • CYP24A1 Metabolism : this compound may exhibit slower catabolism in renal cell lines, requiring adjusted incubation times in enzyme activity assays.
  • Vitamin D Receptor (VDR) Binding : Surface plasmon resonance (SPR) assays can quantify binding affinity differences, with possible reduced potency (~10–15%) due to steric effects .

Q. What experimental design considerations are essential when using this compound in in vivo pharmacokinetic studies?

Key factors include:

  • Dose Equivalence : Adjusting doses to account for potential differences in bioavailability (e.g., deuterated compounds may have longer half-lives).
  • Tissue Distribution : Using radiolabeled or fluorescently tagged analogs to track distribution without cross-reactivity.
  • Ethical Compliance : Adhering to institutional guidelines for animal studies, particularly given its reproductive toxicity profile .

Q. How can researchers resolve contradictory data on this compound’s stability under varying storage conditions?

Stability studies should:

  • Test degradation kinetics at temperatures (-80°C to 25°C) and light exposures.
  • Use accelerated stability protocols (e.g., 40°C/75% relative humidity) to predict shelf life.
  • Employ high-performance liquid chromatography (HPLC) with photodiode array detection to identify degradation products. Contradictions often arise from solvent choice (e.g., DMSO vs. ethanol) or impurities in synthesis batches .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-treated cell models?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare multiple doses, adjusting for variance heterogeneity.
  • Time-Course Analysis : Use mixed-effects models to account for repeated measurements in proliferation assays (e.g., OSCC cells treated for 72 hours) .

Q. Methodological Challenges

Q. How can spray-drying parameters be optimized to formulate this compound into inhalable dry powders without degrading its structure?

A response surface methodology (RSM) approach using Design Expert® software is effective:

  • Variables : Feed rate (1–5 mL/min), aspiration (50–90%), and feed concentration (0.1–1.0% w/v).
  • Responses : Particle size (target: 1–5 µm) and mass median aerodynamic diameter (MMAD < 3 µm). Validation runs should confirm reproducibility, with Fourier-transform infrared (FTIR) spectroscopy ensuring no chemical degradation during processing .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Quality Control (QC) : Implement LC-MS/MS for each batch to verify purity (>98%) and isotopic enrichment (>99.5%).
  • Process Analytical Technology (PAT) : Monitor reaction intermediates in real-time using Raman spectroscopy.
  • Supplier Audits : Ensure raw materials (e.g., deuterated precursors) meet stringent specifications .

Q. How should researchers design controls to account for endogenous calcitriol interference in biomarker studies using this compound?

  • Blank Matrices : Use calcitriol-free serum/plasma from vitamin D-deficient subjects.
  • Surrogate Matrices : Spike known concentrations into artificial biological fluids.
  • Cross-Validation : Compare results with antibody-based assays (e.g., ELISA) to confirm specificity .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-HLEVXKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515335
Record name (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78782-99-7
Record name (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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